molecular formula C12H10ClNO3 B011771 1-acetyl-6-chloro-1H-indol-3-yl acetate CAS No. 108761-33-7

1-acetyl-6-chloro-1H-indol-3-yl acetate

Cat. No.: B011771
CAS No.: 108761-33-7
M. Wt: 251.66 g/mol
InChI Key: XOHGAYIKCAZFFX-UHFFFAOYSA-N
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Description

1-Acetyl-6-chloro-1H-indol-3-yl acetate (ACIA) is an indole derivative compound, which has been widely studied for its potential medicinal applications. It is an important intermediate in the synthesis of many pharmaceuticals, such as anti-inflammatory drugs, anti-tumor agents, and anti-bacterial drugs. It has also been used in the synthesis of various other compounds, such as food additives, dyes, and fragrances. In addition, ACIA has also been studied for its biological activities, including its anti-inflammatory, anti-tumor, and anti-bacterial effects.

Scientific Research Applications

Synthesis and Chemical Characterization

The scientific research on 1-acetyl-6-chloro-1H-indol-3-yl acetate primarily focuses on its synthesis and potential biological activity. A study by Muralikrishna et al. (2014) discusses the synthesis of derivatives containing the indole moiety and evaluates their antimicrobial activity. This research exemplifies how modifications of the indole structure, including the introduction of the acetyl and chloro groups, can impact biological efficacy (Muralikrishna, Raveendrareddy, Ravindranath, & Rao, 2014).

Chemical Synthesis Techniques

Another aspect of the research involves the development of efficient synthesis techniques. Parshotam et al. (2016) described a rapid microwave-assisted synthesis method for 1-acetyl-1H-indol-3-yl acetate derivatives, showcasing advances in chemical synthesis technologies that reduce reaction times and potentially improve yield and purity of these compounds (Parshotam, Brazier, Bovill, & Osborn, 2016).

Biological Activity

The exploration of biological activities is a key area of research for compounds like this compound. Studies have synthesized derivatives and assessed their potential antimicrobial, anti-inflammatory, and COX-2 inhibitory activities. For instance, Sreeramulu & Ashokgajapathiraju (2014) synthesized novel indole compounds with antibacterial and antifungal properties, indicating the therapeutic potential of indole derivatives (Sreeramulu & Ashokgajapathiraju, 2014).

Chemical Properties and Analysis

Research also delves into the chemical properties and analytical characterization of indole derivatives. The work by Ghandi, Zarezadeh, & Taheri (2012) on the synthesis of indoloketopiperazine derivatives through an intramolecular Ugi reaction highlights the chemical versatility and potential for generating complex molecules with biological significance (Ghandi, Zarezadeh, & Taheri, 2012).

Properties

IUPAC Name

(1-acetyl-6-chloroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7(15)14-6-12(17-8(2)16)10-4-3-9(13)5-11(10)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHGAYIKCAZFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=C1C=C(C=C2)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50470835
Record name 1-acetyl-6-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108761-33-7
Record name 1-acetyl-6-chloro-1H-indol-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50470835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-6-chloro-1H-indol-3-yl acetate
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Synthesis routes and methods I

Procedure details

Into a 5 L, 3-neck flask equipped with mechanical stirring, reflux condenser and gas evolution bubbler was placed 335 g (1.33M) of 5-chloro-2-carboxyphenylglycine sodium salt, 2.3 l acetic anhydride and 421 g of anhydrous sodium acetate. The mixture was brought to reflux and maintained for 3 hours until the evolution of carbon dioxide was nearly complete. The mixture was placed in a beaker while hot and chilled to 0° C. overnight. The next day, the product was filtered off and mixed with 2 L water and stirred for 1 hour to hydrolyze any residual acetic anhydride. The solid was filtered off and washed with water and then dried in vacuo. This crude material, when dry, was dissolved in the minimum of hot ethyl acetate and allowed to crystallize overnight at 0° C. After filtering and washing with a little cold hexane, and drying in vacuo, the product weighed 150 g and had a melting point of 112°-113° C.
Name
5-chloro-2-carboxyphenylglycine sodium salt
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
reactant
Reaction Step Two
Quantity
421 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Into a 5 liter, 3-neck flask equipped with mechanical stirring, reflux condenser and gas evolution bubbler is placed 335 g (1.33M) of 5-chloro-2-carboxyphenylglycine sodium salt, 2.3 liters acetic anhydride and 421 g of anhydrous sodium acetate. The mixture is brought to reflux and maintained for 3 hours until the evolution of carbon dioxide is nearly complete. The mixture is placed in a beaker while hot and chilled to 0° C. overnight. The next day the product is recovered by filtration and mixed with 2 liters water and stirred for 1 hour to hydrolyze any residual acetic anhydride. This crude material, when dry, is dissolved in the minimum of hot ethyl acetate and allowed to crystallize overnight at 0° C. After filtering and washing with a little cold hexane, and drying in vacuo, the product weighed about 150 g and has a melting point of about 112°-113° C.
Name
5-chloro-2-carboxyphenylglycine sodium salt
Quantity
335 g
Type
reactant
Reaction Step One
Quantity
421 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.3 L
Type
reactant
Reaction Step Four

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